Home > Products > Building Blocks P5652 > 2-Fluoro-4-((4-methylpyridin-2-YL)methyl)pyridine
2-Fluoro-4-((4-methylpyridin-2-YL)methyl)pyridine - 1187386-28-2

2-Fluoro-4-((4-methylpyridin-2-YL)methyl)pyridine

Catalog Number: EVT-1821228
CAS Number: 1187386-28-2
Molecular Formula: C12H11FN2
Molecular Weight: 202.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

For instance, the synthesis of (E)-1-(3-bromothiophen-2-yl)-N-(4-methylpyridin-2-yl)methanimine involves reacting 4-methylpyridin-2-amine with 3-bromothiophene-2-carbaldehyde []. This Schiff base then undergoes Suzuki coupling with aryl/het-aryl boronic acids in the presence of a palladium catalyst.

For example, in the crystal structure of dichlorido-(2-((4-phenyl-2H-1,2,3-triazol-2-yl)methyl)pyridine-κ2N,N′)palladium(II), the 4-methylpyridin-2-yl group is part of a larger ligand coordinating to a palladium center []. This complex exhibits a distorted square planar geometry around the palladium atom.

  • Suzuki Coupling: Used to introduce various aryl/het-aryl groups onto the 4-methylpyridin-2-yl-containing scaffold [].
  • Condensation Reactions: Employed to form Schiff bases by reacting 4-methylpyridin-2-amine with aldehydes [, , ].
  • Complexation Reactions: Utilized to synthesize metal complexes using ligands containing the 4-methylpyridin-2-yl group [, , , ].
Applications

Antimicrobial Agents

Several synthesized oxazolidinone derivatives containing the 4-methylpyridin-2-yl group have shown promising antibacterial activity against Gram-positive bacteria, including Mycobacterium tuberculosis [, ]. These compounds act by inhibiting bacterial protein synthesis, similar to the mechanism of action of linezolid, a clinically used oxazolidinone antibiotic.

Anticancer Agents

The compound (E)-1-(2,3-dimethoxyphenyl)-N-(4-methylpyridin-2-yl)methanimine exhibited potent cytotoxic effects against human colon cancer cell lines (HCT116) []. This Schiff base targets methionine aminopeptidase 2 (MetAP2), an enzyme involved in protein processing and angiogenesis, making it a potential candidate for colorectal cancer treatment.

Akt Inhibitors

Researchers developed Hu7691, a potent and selective Akt inhibitor containing the 4-methylpyridin-2-yl group []. This compound demonstrated promising anticancer activity with a reduced risk of cutaneous toxicity compared to other Akt inhibitors. By selectively targeting the Akt1 isoform, Hu7691 aims to minimize the adverse effects associated with pan-Akt inhibition.

TRPM8 Antagonists for Migraine Treatment

AMG 333, a biarylmethanamide TRPM8 antagonist containing the 4-methylpyridin-2-yl group, emerged as a potential treatment for migraine []. This compound targets the transient receptor potential melastatin 8 (TRPM8) channel, implicated in migraine pathogenesis. AMG 333 exhibits potent and selective antagonist activity against TRPM8 and has progressed to clinical trials for migraine.

mGluR Modulators

Multiple studies investigate the use of compounds containing the 4-methylpyridin-2-yl group as modulators of metabotropic glutamate receptors (mGluRs) [, , ]. These receptors are involved in various neurological and psychiatric disorders, making them attractive therapeutic targets.

For instance, [11C]MG2-1812, a PET tracer candidate, targets mGlu2 receptors and exhibits promising properties for in vivo imaging of this receptor subtype in the brain []. On the other hand, CPPHA acts as a positive allosteric modulator of mGluR1 and mGluR5, potentially offering therapeutic benefits for conditions associated with these receptor subtypes [].

LRRK2 Inhibitors for Parkinson’s Disease

Researchers synthesized and evaluated [18F]FIPM, a radiolabeled compound containing the 4-methylpyridin-2-yl group, as a potential PET tracer for visualizing leucine-rich repeat kinase 2 (LRRK2) in the brain []. Mutations in LRRK2 are linked to Parkinson’s disease, making it a crucial target for developing new therapies.

11β-HSD1 Inhibitors for Diabetes

SKI2852, a pyrimidine-4-carboxamide derivative incorporating the 4-methylpyridin-2-yl group, demonstrated potent inhibition of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) []. This enzyme plays a role in regulating glucocorticoid levels, making SKI2852 a promising candidate for treating metabolic disorders like type 2 diabetes.

TGF-β Type I Receptor Kinase Inhibitors

Scientists developed EW-7197, a potent and selective inhibitor of transforming growth factor-β type I receptor kinase (ALK5) containing the 4-methylpyridin-2-yl moiety []. This compound shows potential as an anti-fibrotic and cancer immunotherapeutic agent due to its ability to block TGF-β signaling, a pathway implicated in fibrosis and tumor progression.

(E)-1-(3-bromothiophen-2-yl)-N-(4-methylpyridin-2-yl)methanimine

  • Compound Description: This compound is a Schiff base synthesized by reacting 4-methylpyridin-2-amine with 3-bromothiophene-2-carbaldehyde. [] It served as a key intermediate in a study exploring palladium-catalyzed imine hydrolysis. []

7-((2,5-Dioxopyrrolidin-1-yl)methyl)-4-(2-fluoro-4-methoxyphenyl)quinoline-2-carboxamide

  • Compound Description: This compound, also known as [11C]QCA, is a radiolabeled negative allosteric modulator (NAM) of the metabotropic glutamate 2 receptor (mGlu2). [] It was designed based on a quinoline-2-carboxamide scaffold. []
  • Relevance: While not directly similar in structure to 2-Fluoro-4-((4-methylpyridin-2-yl)methyl)pyridine, this compound contains a 2-fluoro-4-methoxyphenyl substituent. This highlights the potential relevance of this specific substitution pattern within medicinal chemistry, although the target compound and [11C]QCA have different core structures and biological targets. []

(S)-6-(((3-Fluoro-4-(trifluoromethoxy)phenyl)(3-fluoropyridin-2-yl)methyl)carbamoyl)nicotinic Acid (AMG 333)

  • Compound Description: AMG 333 is a potent and selective antagonist of the transient receptor potential melastatin 8 (TRPM8) channel. [] It represents a clinical candidate for migraine treatment. []
  • Relevance: This compound features a (3-fluoropyridin-2-yl)methyl moiety, which is structurally analogous to the (4-methylpyridin-2-yl)methyl group present in 2-Fluoro-4-((4-methylpyridin-2-yl)methyl)pyridine. The presence of fluorine substitutions on both pyridine rings in AMG 333 and the target compound further highlights the significance of fluorine in modulating the physicochemical properties of these molecules. []

(S)-N-((3-(3-Fluoro-4-(4-(pyridin-2-yl)-1H-pyrazol-1-yl)phenyl)-2-oxooxazolidin-5-yl)methyl)acetamide Phosphate (10f)

  • Compound Description: 10f is a teraryl oxazolidinone compound exhibiting antimicrobial activity. [] It demonstrated a good safety profile and improved efficacy compared to linezolid in a mouse model of MRSA infection. []
  • Relevance: This compound, despite belonging to the oxazolidinone class, incorporates a 3-fluoro-4-(4-(pyridin-2-yl)-1H-pyrazol-1-yl)phenyl moiety. The presence of a 2-substituted pyridine linked to a fluorine-substituted phenyl ring through a heterocyclic linker highlights a structural similarity to 2-Fluoro-4-((4-methylpyridin-2-yl)methyl)pyridine, albeit with distinct core structures. []

4-(6-Fluoro-4-(5-isopropoxy-1H-indazol-3-yl)pyridin-2-yl)morpholine (FIPM)

  • Compound Description: FIPM is a compound designed and synthesized as a potential PET tracer for imaging leucine-rich repeat kinase 2 (LRRK2). [] It showed high in vitro binding affinity for LRRK2. []
  • Relevance: FIPM contains a 6-fluoro-4-substituted pyridin-2-yl core, which is structurally related to the 2-fluoro-4-substituted pyridine core found in 2-Fluoro-4-((4-methylpyridin-2-yl)methyl)pyridine. The presence of a fluorine atom at the 6-position of the pyridine ring in both compounds highlights a specific structural feature potentially influencing their respective biological activities. []

4-(2-Fluoro-4-methoxyphenyl)-5-((1-methyl-1H-pyrazol-3-yl)methoxy)picolinamide ([11C]MG2-1812)

  • Compound Description: [11C]MG2-1812 is a radiolabeled PET ligand designed for imaging metabotropic glutamate receptor subtype 2 (mGlu2). [] It exhibits high potency and selectivity for mGlu2. []
  • Relevance: Similar to 2-Fluoro-4-((4-methylpyridin-2-yl)methyl)pyridine, this compound incorporates a 2-fluoro-4-methoxyphenyl substituent. This shared structural motif suggests a potential significance of this substitution pattern for interaction with biological targets, although their core structures differ. []

N-((4-([1,2,4]triazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-yl)methyl)-2-fluoroaniline (EW-7197)

  • Compound Description: EW-7197 is a highly potent and selective inhibitor of TGF-β type I receptor kinase (ALK5), showing potential as an anti-cancer and anti-fibrotic agent. []
  • Relevance: EW-7197 includes a 6-methylpyridin-2-yl substituent, similar to the 4-methylpyridin-2-yl group in 2-Fluoro-4-((4-methylpyridin-2-yl)methyl)pyridine. The presence of a methyl group on the pyridine ring in both compounds, although at different positions, points to the potential role of this substituent in influencing their binding affinities and overall activities. []

(S)-N-(3-(2-fluoro-4'-(2-amino-4-thiazolyl)biphenyl-4-yl)-2-oxo-1,3-oxazolidie-5-yl methyl)acetamide (Compound 7)

  • Compound Description: Compound 7 is a novel oxazolidinone derivative exhibiting potent anti-Mycobacterial activity. [] It showed significantly stronger bactericidal effects against Mycobacterium marinum in zebrafish compared to linezolid. []
  • Relevance: While structurally distinct from 2-Fluoro-4-((4-methylpyridin-2-yl)methyl)pyridine, Compound 7 contains a biphenyl system with a fluorine atom at the 2-position of one of the phenyl rings. This highlights the use of fluorine substitution in various medicinal chemistry efforts, even across diverse compound classes and biological targets. []

2-((R)-4-(2-Fluoro-4-(methylsulfonyl)phenyl)-2-methylpiperazin-1-yl)-N-((1R,2s,3S,5S,7S)-5-hydroxyadamantan-2-yl)pyrimidine-4-carboxamide (SKI2852)

  • Compound Description: SKI2852 is a potent, selective, and orally bioavailable inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). [] It demonstrated promising efficacy in improving glucose and lipid profiles in preclinical models of diabetes. []
  • Relevance: Although structurally dissimilar to 2-Fluoro-4-((4-methylpyridin-2-yl)methyl)pyridine, SKI2852 incorporates a 2-fluoro-4-(methylsulfonyl)phenyl group. The presence of a fluorine atom at the 2-position of the phenyl ring in both compounds, despite their different core structures, suggests the potential significance of this substitution pattern for interacting with specific biological targets. []

N-(4-Fluoro-3-methoxybenzyl)-6-(2-(((2S,5R)-5-(hydroxymethyl)-1,4-dioxan-2-yl)methyl)-2H-tetrazol-5-yl)-2-methylpyrimidine-4-carboxamide (Compound 43a)

  • Compound Description: Compound 43a is a highly selective and orally bioavailable inhibitor of matrix metalloproteinase-13 (MMP-13), developed for the potential treatment of osteoarthritis. []
  • Relevance: Although structurally distinct from 2-Fluoro-4-((4-methylpyridin-2-yl)methyl)pyridine, Compound 43a shares the 2-fluoro-4-methoxybenzyl moiety. While the core structures and biological targets differ, the presence of this shared substituent suggests its potential importance in contributing to favorable drug-like properties or interactions with biological systems. []

Properties

CAS Number

1187386-28-2

Product Name

2-Fluoro-4-((4-methylpyridin-2-YL)methyl)pyridine

IUPAC Name

2-fluoro-4-[(4-methylpyridin-2-yl)methyl]pyridine

Molecular Formula

C12H11FN2

Molecular Weight

202.23 g/mol

InChI

InChI=1S/C12H11FN2/c1-9-2-4-14-11(6-9)7-10-3-5-15-12(13)8-10/h2-6,8H,7H2,1H3

InChI Key

LNQNCCWYXSBFIL-UHFFFAOYSA-N

SMILES

CC1=CC(=NC=C1)CC2=CC(=NC=C2)F

Canonical SMILES

CC1=CC(=NC=C1)CC2=CC(=NC=C2)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.